3-Ethyl-4-propan-2-yloxolan-2-one
Description
3-Ethyl-4-propan-2-yloxolan-2-one (CAS 127951-12-6) is a substituted γ-lactone (oxolan-2-one) featuring an ethyl group at position 3 and an isopropyl group at position 4. Its IUPAC name and synonyms, including "2(3H)-Furanone, 3-ethyldihydro-4-(1-methylethyl)-," confirm its structural identity as a bicyclic lactone derivative . The compound is characterized by the InChIKey PLPNMLDGMJXEEE-UHFFFAOYSA-N, which aids in unambiguous identification in chemical databases.
Properties
CAS No. |
127951-12-6 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-ethyl-4-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-4-7-8(6(2)3)5-11-9(7)10/h6-8H,4-5H2,1-3H3 |
InChI Key |
PLPNMLDGMJXEEE-UHFFFAOYSA-N |
SMILES |
CCC1C(COC1=O)C(C)C |
Canonical SMILES |
CCC1C(COC1=O)C(C)C |
Synonyms |
2(3H)-Furanone,3-ethyldihydro-4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Properties
Table 1: Key Properties of 3-Ethyl-4-propan-2-yloxolan-2-one and Analogs
Key Observations:
- Steric Effects : The isopropyl group in this compound introduces significant steric hindrance, reducing nucleophilic attack rates compared to less-substituted analogs like 4-methyloxolan-2-one .
- Electronic Effects : Alkyl substituents (ethyl, isopropyl) donate electron density via inductive effects, increasing the lactone ring's electron density and slightly reducing its reactivity toward nucleophiles compared to acetyl-substituted derivatives .
Spectroscopic Characterization
Table 2: NMR and IR Data (Selected Peaks)
Analysis:
- The carbonyl (C=O) stretch in this compound (1770 cm⁻¹) is typical of γ-lactones, whereas acetyl-substituted analogs show additional peaks near 1680 cm⁻¹ due to the acetyl group .
- NMR shifts for the ethyl and isopropyl groups (e.g., δ 1.25 ppm for CH₂CH₃) align with standard alkyl substituent patterns, contrasting with acetyl groups (δ 2.10 ppm) .
Table 3: Reactivity Comparison
Mechanistic Insights:
- This compound : Steric shielding from the isopropyl group slows nucleophilic attack, but electron-donating alkyl groups stabilize the transition state during hydrolysis .
- Acetyl-Substituted Analogs : The electron-withdrawing acetyl group increases electrophilicity, enhancing reactivity in nucleophilic substitutions but reducing thermal stability .
Computational and Crystallographic Studies
- Density Functional Theory (DFT) : Studies using hybrid functionals (e.g., B3LYP) are critical for accurately modeling the thermochemistry of substituted lactones, as exact exchange terms improve predictions of reaction energetics .
- Wavefunction Analysis: Tools like Multiwfn enable detailed analysis of electron localization functions (ELF) and electrostatic potentials, revealing how substituents influence charge distribution in γ-lactones .
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